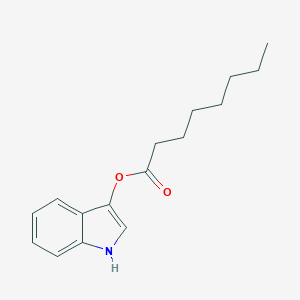
5-Bromo-4-chloro-1H-indol-3-yl nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-1H-indol-3-yl nonanoate is a useful research compound. Its molecular formula is C17H21BrClNO2 and its molecular weight is 386.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- 5-Bromo-4-chloro-1H-indol-3-yl nonanoate is involved in the synthesis of novel indole-based compounds with potential applications in medicinal chemistry. For instance, the synthesis of hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides has been explored, showing potent urease inhibitory potential. Such compounds are considered valuable in drug designing programs due to their inhibitory kinetics and low cytotoxicity towards cell membranes (Nazir et al., 2018).
Antimicrobial, Antiinflammatory, and Antiproliferative Properties
- Derivatives of this compound have been synthesized and studied for their antimicrobial, antiinflammatory, and antiproliferative activities. Such compounds have shown significant effects against various pathogens, highlighting their potential in the development of novel therapeutic agents (Narayana et al., 2009).
Anticancer Applications
- Compounds synthesized from this compound derivatives have been evaluated for their anticancer properties. For example, their impact on chemoresistant cancer cells and tumors, particularly in disrupting the microtubule cytoskeleton of cancer cells at low concentrations, signifies their potential as anti-cancer agents (Mahal et al., 2016).
Antimicrobial Activity
- New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, structurally related to this compound, have demonstrated high antibacterial activity, suggesting their relevance in developing antimicrobial drugs (Mageed et al., 2021).
Applications in Microbial Identification
- A derivative of this compound has been used in the development of a new chromogenic compound for the rapid and specific identification of Escherichia coli, illustrating its utility in microbiological analysis (Watkins et al., 1988).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in several biochemical processes, including protein dephosphorylation .
Mode of Action
This compound interacts with its target, alkaline phosphatase, by serving as a chromogenic substrate . When this compound is metabolized by the enzyme, it undergoes a color change, which can be detected using colorimetric methods . This property makes it useful in various biological assays and research applications .
Biochemical Pathways
The compound is involved in the phosphatase assay pathway . When metabolized by alkaline phosphatase, it is converted into a yellow compound . This reaction can be easily measured spectrophotometrically or fluorometrically, providing a convenient method for studying signal transduction pathways .
Result of Action
The primary result of the action of this compound is the production of a color change . This color change, which occurs when the compound is metabolized by alkaline phosphatase, can be used to detect the activity of this enzyme . This makes it a valuable tool in various research applications, including the study of enzyme kinetics and the detection of alkaline phosphatase activity in different biological samples .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be influenced by the hydration status of the biological sample Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-1H-indol-3-yl nonanoate is commonly used as a substrate for phosphatase assays in biochemistry and molecular biology . This compound is converted by phosphatases to a yellow compound that can be easily measured spectrophotometrically or fluorometrically . Furthermore, it has been used as a useful reagent in enzyme-catalyzed reactions and a tool for studying signal transduction pathways .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a substrate for phosphatase assays. It is used in immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) .
Molecular Mechanism
At the molecular level, this compound is converted by phosphatases into a yellow compound . This conversion process is an essential part of its mechanism of action, allowing it to be used in various biochemical assays.
Temporal Effects in Laboratory Settings
It is known to be relatively stable under normal conditions, but may decompose under heat and light exposure .
Metabolic Pathways
This compound is involved in the phosphatase metabolic pathway . It interacts with phosphatase enzymes, which convert it into a yellow compound that can be measured spectrophotometrically or fluorometrically .
Properties
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) nonanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrClNO2/c1-2-3-4-5-6-7-8-15(21)22-14-11-20-13-10-9-12(18)17(19)16(13)14/h9-11,20H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSCZNTXZOTUFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564414 |
Source


|
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133950-77-3 |
Source


|
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



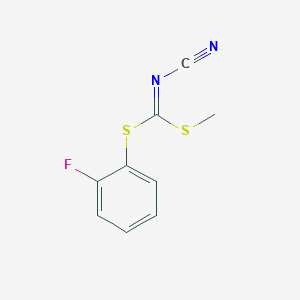
![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)
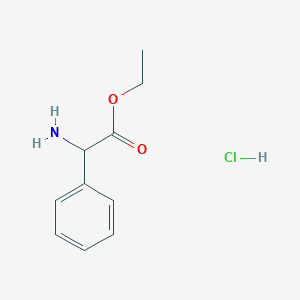


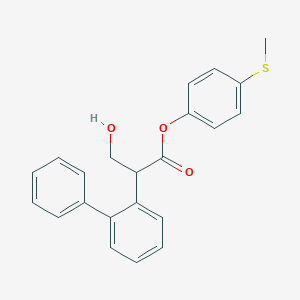

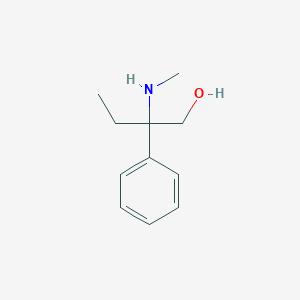
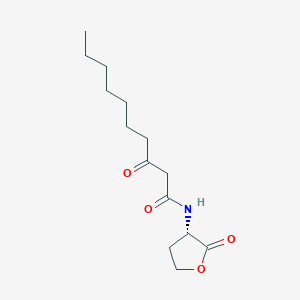
![tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B137645.png)
